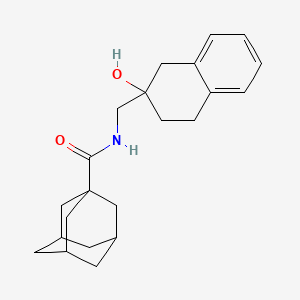

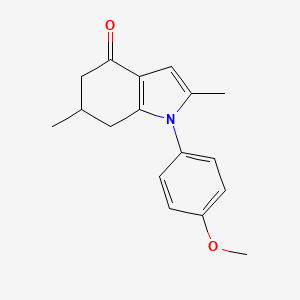

![molecular formula C22H17BrO2 B3003604 (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one CAS No. 358656-11-8](/img/structure/B3003604.png)

(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one is a chalcone derivative characterized by the presence of a benzyl ether group and a bromophenyl group attached to a prop-2-en-1-one backbone. Chalcones are known for their diverse biological activities and are of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of similar chalcone derivatives typically involves a Claisen-Schmidt condensation reaction between an acetophenone and an aldehyde in the presence of a base. For instance, the synthesis of (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one was achieved by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in ethanol with sodium hydroxide as a base . This method could potentially be adapted for the synthesis of (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one by using the appropriate benzaldehyde derivative with a benzyloxy substituent.

Molecular Structure Analysis

The molecular structure of chalcone derivatives is characterized by a planar conformation due to the conjugation of the double bond with the aromatic rings. For example, the molecular structure of (E)-1-(3-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one shows an E conformation of the C=C double bond and an S-cis conformation relative to the carbonyl group . This suggests that the (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one would likely exhibit a similar planar structure, which is important for its potential biological activities.

Chemical Reactions Analysis

Chalcones can undergo various chemical reactions due to their reactive α,β-unsaturated carbonyl system. They can participate in cyclization reactions, Michael additions, and can serve as precursors for the synthesis of heterocycles and other complex molecules. The presence of substituents such as the benzyloxy and bromophenyl groups can influence the reactivity and selectivity of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcone derivatives can be influenced by their substituents. For example, the presence of electron-donating or electron-withdrawing groups can affect the molecule's dipole moment, solubility, and absorption characteristics. Theoretical calculations, such as Density Functional Theory (DFT), can provide insights into the local reactive properties, bond dissociation energies, and molecular electrostatic potential, as demonstrated in the study of a related compound . Additionally, spectroscopic techniques like FT-IR, NMR, and UV-Visible spectrometry are valuable tools for characterizing these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Mechanochemical Synthesis : This compound has been synthesized through a base-catalyzed Claisen-Schmidt condensation reaction using a grinding method at room temperature, in a solvent-free condition. The resulting compounds were analyzed using FT-IR, LC-MS, 1H NMR, 13C NMR, and single-crystal X-ray diffraction studies (Praveena, Sarojini, & Kumar, 2019).

Crystal Structure and Hirshfeld Surface Studies : Similar chalcone derivatives have been characterized by single-crystal X-ray diffraction. This method allows for the analysis of molecular structures, including the angles and interactions between different molecular planes (Salian et al., 2018).

Non-Linear Optical Properties

- Non-Linear Optical (NLO) Properties : Chalcone derivatives exhibit significant non-linear optical responses, surpassing standard materials like p-nitroaniline. The properties were analyzed using density functional theory (DFT) and time-dependent density functional theory (TD-DFT) (Singh et al., 2012).

Corrosion and Photocrosslinking Applications

- Corrosion Inhibition and Photocrosslinking : Novel chalcone derivatives demonstrate high corrosion inhibition percentage and distinct photocrosslinking times. These properties are significant for various industrial applications, including material protection and fabrication (Ramkumar et al., 2015).

Propiedades

IUPAC Name |

(E)-1-(3-bromophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrO2/c23-20-8-4-7-19(15-20)22(24)14-11-17-9-12-21(13-10-17)25-16-18-5-2-1-3-6-18/h1-15H,16H2/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCZBACAIYODFH-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

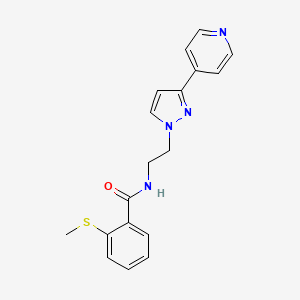

![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3003524.png)

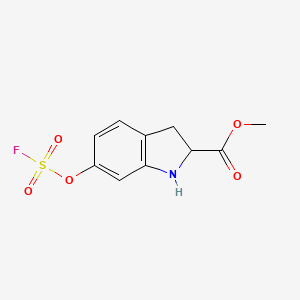

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B3003535.png)

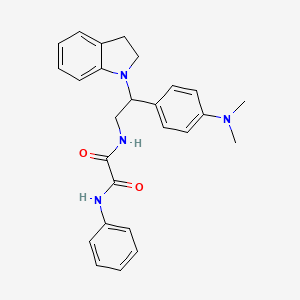

![1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B3003536.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B3003537.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide](/img/structure/B3003540.png)